molecular formula C6H15ClN2O2S B6590080 N-[3-(aminomethyl)cyclobutyl]methanesulfonamide hydrochloride, Mixture of diastereomers CAS No. 1877627-91-2

N-[3-(aminomethyl)cyclobutyl]methanesulfonamide hydrochloride, Mixture of diastereomers

Cat. No.: B6590080
CAS No.: 1877627-91-2
M. Wt: 214.7
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Description

N-[3-(aminomethyl)cyclobutyl]methanesulfonamide hydrochloride, a mixture of diastereomers, is a chemical compound with potential applications in various scientific fields. This compound consists of a cyclobutyl ring with an aminomethyl group and a methanesulfonamide group, forming a complex structure that can interact with different biological and chemical systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(aminomethyl)cyclobutyl]methanesulfonamide hydrochloride typically involves multiple steps, starting with the formation of the cyclobutyl ring. The aminomethyl group is then introduced through amination reactions, followed by the addition of the methanesulfonamide group. Reaction conditions such as temperature, pressure, and choice of solvents play a crucial role in ensuring the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-[3-(aminomethyl)cyclobutyl]methanesulfonamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

  • Substitution: Nucleophiles and electrophiles are used to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Explored for its therapeutic potential in treating diseases or as a precursor for drug development.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[3-(aminomethyl)cyclobutyl]methanesulfonamide hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired outcomes in research and therapeutic applications.

Comparison with Similar Compounds

  • N-[3-(aminomethyl)cyclohexyl]methanesulfonamide hydrochloride

  • N-[3-(aminomethyl)cyclopentyl]methanesulfonamide hydrochloride

Uniqueness: N-[3-(aminomethyl)cyclobutyl]methanesulfonamide hydrochloride is unique due to its cyclobutyl ring structure, which imparts distinct chemical and biological properties compared to its cyclohexyl and cyclopentyl counterparts.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Further research and development may uncover additional uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.

Properties

CAS No.

1877627-91-2

Molecular Formula

C6H15ClN2O2S

Molecular Weight

214.7

Purity

95

Origin of Product

United States

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